molecular formula C15H17N3OS2 B2644539 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1251549-88-8

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Número de catálogo: B2644539
Número CAS: 1251549-88-8
Peso molecular: 319.44
Clave InChI: ZTRAVGHPJPTRBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound featuring a unique structure that integrates an imidazo[2,1-b]thiazole core with a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Alkylation: The imidazo[2,1-b]thiazole core is then alkylated with a suitable alkyl halide to introduce the 6-methyl group.

    Amidation: The final step involves the coupling of the alkylated imidazo[2,1-b]thiazole with 2-(thiophen-2-yl)ethylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives with similar structures have shown promising results against pancreatic ductal adenocarcinoma and other malignancies. In one study, 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives demonstrated IC50 values in the submicromolar range against human cervix carcinoma cells (HeLa) and murine mammary carcinoma (FM3A) cells, indicating strong antiproliferative activity .

Table 1: Summary of Anticancer Studies on Imidazo[2,1-b]thiazole Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indoleHeLa1.4 - 4.2
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acidMycobacterium tuberculosis6.25
N-(2-(thiophen-2-yl)ethyl)propanamide derivativeVarious cancersTBDCurrent Study

Antimicrobial Activity

In addition to its anticancer potential, this compound has also been investigated for antimicrobial properties. A related study focused on imidazo[2,1-b]thiazole derivatives demonstrated varying degrees of inhibition against Mycobacterium tuberculosis. The synthesized compounds were subjected to in vitro testing using the BACTEC 460 radiometric system. The most active compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 mg/ml .

Case Study 1: Synthesis and Evaluation of Antimycobacterial Activity

A comprehensive study synthesized several derivatives of imidazo[2,1-b]thiazoles and evaluated their antimycobacterial activity. The synthesis involved reacting aromatic aldehydes with hydrazides derived from imidazo[2,1-b]thiazole. The resulting compounds were tested for their efficacy against Mycobacterium tuberculosis H37Rv strain. The results indicated that structural modifications significantly affected the antimicrobial potency of these compounds .

Table 2: Antimycobacterial Activity of Synthesized Compounds

CompoundMIC (mg/ml)Activity Level
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid6.25High
Other derivativesVariesModerate to Low

Case Study 2: Structure-Activity Relationship Studies

Another investigation focused on the structure-activity relationships (SAR) of imidazo[2,1-b]thiazole derivatives. Computational docking studies suggested that these compounds bind effectively to specific receptor sites involved in cancer proliferation pathways. This study highlighted the importance of structural features such as substituents on the thiazole ring in enhancing biological activity .

Mecanismo De Acción

The mechanism of action of this compound depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The imidazo[2,1-b]thiazole core can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparación Con Compuestos Similares

Similar Compounds

  • 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
  • 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(furan-2-yl)ethyl)propanamide

Uniqueness

Compared to similar compounds, 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide may exhibit unique properties due to the specific electronic and steric effects imparted by the thiophene moiety. These effects can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

The compound 3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a derivative of imidazo[2,1-b]thiazole, a scaffold known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of an imidazo[2,1-b]thiazole core substituted with a thiophene moiety and a propanamide group. The structural formula is represented as follows:

C14H16N4S2\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}_2

Biological Activity Overview

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Micrococcus luteus and Bacillus spp., demonstrating minimum inhibitory concentrations (MICs) ranging from 1.95 to 3.91 μg/mL .
  • Anticancer Properties : Studies have indicated that certain imidazo[2,1-b]thiazole derivatives possess significant cytotoxic effects against human carcinoma cell lines such as HepG-2 and PC-3. Notably, some compounds exhibited activity comparable to established chemotherapeutics like Doxorubicin .
  • Acetylcholinesterase Inhibition : A subset of these compounds has been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. For example, one derivative showed an inhibition rate of 69.92% .

The mechanisms through which these compounds exert their biological effects are varied:

  • Enzyme Inhibition : Many imidazo[2,1-b]thiazole derivatives act by inhibiting key enzymes involved in metabolic pathways or disease progression.
  • Receptor Modulation : Some compounds modulate receptor activity, particularly in the context of kinase pathways, which play critical roles in cancer biology .
  • Molecular Interactions : Molecular docking studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural features, which can enhance their therapeutic efficacy .

Case Study 1: Antitubercular Activity

A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their anti-tubercular properties against Mycobacterium tuberculosis. Among them, several compounds displayed IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .

Case Study 2: Anticancer Activity

In vitro studies showed that selected imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. Compounds were evaluated for their IC50 values, with some demonstrating values as low as 5 μM against aggressive tumor types .

Case Study 3: AChE Inhibition

Research focusing on AChE inhibition revealed that certain derivatives could effectively inhibit the enzyme's activity, suggesting potential applications in treating Alzheimer's disease. The most potent compound achieved nearly 70% inhibition at optimal concentrations .

Data Summary Table

Activity TypeCompound TestedIC50/Effectiveness
AntitubercularVarious imidazo[2,1-b]thiazolesIC50: 1.35 - 2.18 μM
AnticancerSelected derivativesIC50: ~5 μM
AChE InhibitionSpecific derivativeInhibition: 69.92%

Propiedades

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-11-9-18-12(10-21-15(18)17-11)4-5-14(19)16-7-6-13-3-2-8-20-13/h2-3,8-10H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRAVGHPJPTRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.